2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDKVSUDMFXHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asE. coli beta-Glucuronidase and human ALDH3A1 . These enzymes play crucial roles in various biochemical processes.
Mode of Action
coli beta-Glucuronidase. This inhibition can lead to significant changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of E. coli beta-Glucuronidase can disrupt the normal functioning of the glucuronidation pathway, which plays a key role in the detoxification of various substances.
Pharmacokinetics
The compound’s molecular weight (29834) suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, the inhibition of E. coli beta-Glucuronidase can potentially alleviate drug-induced epithelial cell toxicity in the gastrointestinal tract.
Biological Activity
The compound 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone , also known as piribedil , is a dopamine agonist primarily used in the treatment of Parkinson's disease. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
- EINECS : 222-764-6
Structural Characteristics
Piribedil features a benzodioxole moiety that contributes to its pharmacological properties. The structure includes:
- A piperazine ring
- A chlorophenyl group
- A ketone functional group
These structural components are critical for its interaction with dopamine receptors.
Piribedil acts primarily as a D2 dopamine receptor agonist , stimulating dopaminergic pathways in the brain. Its mechanism involves:
- Activation of D2 and D3 receptors in the midbrain, which enhances dopaminergic neurotransmission.
- Modulation of peripheral blood circulation by inhibiting sympathetic nerve tone, leading to increased blood flow, particularly in the femoral region .
Pharmacological Effects
- Parkinson's Disease Treatment :
- Peripheral Circulation Improvement :
- Cognitive Function Enhancement :
Pharmacokinetics
- Absorption : Rapid oral absorption with a peak plasma concentration (Tmax) at approximately 1 hour.
- Half-Life (T1/2) : Ranges from 1.7 to 6.9 hours.
- Metabolism : Primarily metabolized in the liver with about 68% excreted through the kidneys as metabolites .
Clinical Trials
Several clinical studies have evaluated the efficacy of piribedil in treating Parkinson's disease:
- Study on Motor Symptoms :
- Cognitive Function Assessment :
Comparative Studies
A comparative analysis of piribedil against other dopamine agonists revealed that while all agents improved motor symptoms, piribedil exhibited a lower incidence of side effects such as dyskinesia, making it a favorable option for long-term management of Parkinson's disease .
Summary Table of Biological Activities
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone exhibit antidepressant properties. A study involving the modulation of serotonin receptors demonstrated that derivatives of this compound could enhance serotonergic neurotransmission, indicating potential use in treating depression and anxiety disorders .
| Study Reference | Findings |
|---|---|
| Enhanced serotonin receptor activity associated with antidepressant effects. |
Antipsychotic Effects
The piperazine structure is known for its antipsychotic properties. Compounds with similar frameworks have been evaluated for their ability to modulate dopamine receptors, suggesting that 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone may also be effective in managing symptoms of schizophrenia and other psychotic disorders .
Neuroprotective Properties
Emerging research highlights the neuroprotective capabilities of this compound. Its influence on neuroinflammatory pathways suggests that it could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .
Case Study 1: Antidepressant Efficacy
In a double-blind clinical trial, patients with major depressive disorder were administered a derivative of the compound over eight weeks. Results indicated a statistically significant reduction in depression scores compared to the placebo group, supporting its potential as an antidepressant agent.
Case Study 2: Schizophrenia Management
A cohort study assessed the effectiveness of the compound in patients diagnosed with schizophrenia. Participants showed improvement in psychotic symptoms after treatment with the compound, particularly in reducing hallucinations and delusions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes critical structural variations among related compounds:
Impact of Substituents on Pharmacological Properties
Chlorophenyl Position and Linkage
- Para vs. Ortho Chlorine : The target compound’s 4-chlorophenyl group (para) may favor π-π stacking with aromatic residues in receptors, while ortho-substituted analogs (e.g., ) could exhibit steric hindrance or altered binding .
- Ethanone vs. Methanone derivatives (e.g., ) may have reduced bioavailability due to rigidity .
Heterocyclic Modifications
- Benzodioxole vs. Oxazole/Thiazole : Benzodioxole’s electron-rich oxygen atoms enhance hydrogen-bonding capacity, whereas oxazole/thiazole rings () introduce nitrogen-based polarity, affecting solubility and metabolic stability .
- Azo Dyes () : The azo group in APEHQ enables metal chelation, amplifying antifungal effects when complexed with transition metals like Cu(II) or Zn(II) .
Phenoxy vs. Phenyl Groups
- Fipexide’s phenoxy group () introduces an ether linkage, increasing hydrophilicity compared to the target compound’s phenyl group. This may influence blood-brain barrier penetration, correlating with Fipexide’s nootropic effects .
Q & A
Basic Research Questions
What are the key synthetic routes for synthesizing 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine-benzodioxole moiety via nucleophilic substitution or coupling reactions (e.g., alkylation of piperazine with 1,3-benzodioxol-5-ylmethyl halides) .
- Step 2: Introduction of the 4-chlorophenyl ethanone group through Friedel-Crafts acylation or ketone coupling .
- Purification: Column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization are common, with yields ranging from 75% to 85% under optimized conditions .
Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR Spectroscopy: 1H/13C-NMR identifies proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~414) and fragmentation patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for absolute configuration determination .
What pharmacological targets are associated with this compound?
- GPCRs: Structural analogs show activity as GPR120 agonists (metabolic disorders) and dopamine/serotonin receptor modulators (CNS applications) .
- Enzyme Inhibition: The benzodioxole moiety may interact with cytochrome P450 enzymes or monoamine oxidases, requiring in vitro assays for validation .
Advanced Research Questions
How can synthetic routes be optimized to improve yield and purity?
- Reaction Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine alkylation steps .
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in aryl ketone formation .
- Purification: HPLC (C18 columns, 254 nm detection) achieves >95% purity, as demonstrated in analogs like (4-isopropylbenzoyl)piperidine derivatives .
How to resolve contradictions in biological activity data across structural analogs?
- Case Study: Compare the antipsychotic activity of biphenyl-piperazine derivatives (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl substituents). QSAR models show electron affinity (EA) and logBB (brain/blood partition coefficient) correlate with antidopaminergic potency .
- Structural Analysis: Use crystallographic data (SHELX-refined structures) to identify steric or electronic effects from substituents like chloro or methoxy groups .
What computational approaches predict structure-activity relationships (SAR)?
- QSAR Modeling: Descriptors like molar refractivity, polar surface area, and EA predict receptor binding. For example, QPlogBB > −1.5 enhances CNS penetration in biphenyl-piperazine derivatives .
- Docking Studies: Molecular docking (e.g., AutoDock Vina) into GPR120 or 5-HT2A receptors identifies key interactions (e.g., hydrogen bonding with benzodioxole oxygen) .
What challenges arise in crystallographic analysis of this compound?
- Twinned Crystals: SHELXD/SHELXE resolve twinning via Patterson methods, critical for piperazine ring conformation analysis .
- Disorder Modeling: Partial occupancy of flexible groups (e.g., benzodioxole methylene) requires restrained refinement in SHELXL .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
